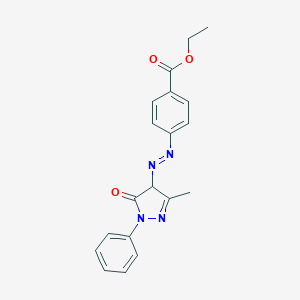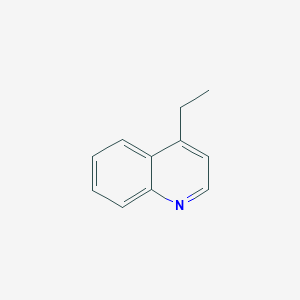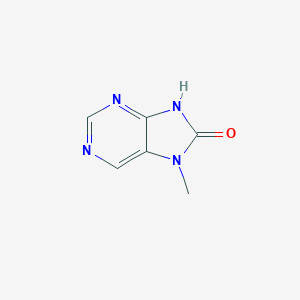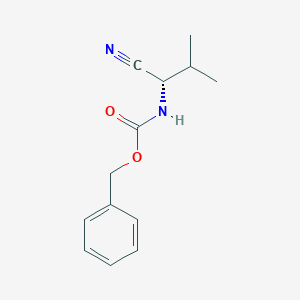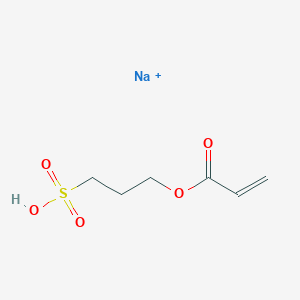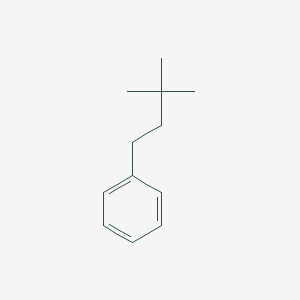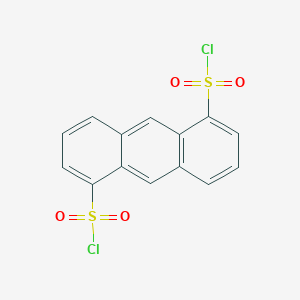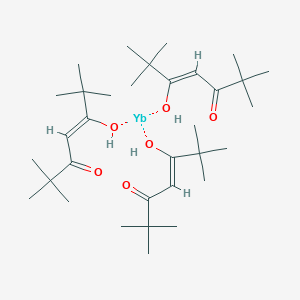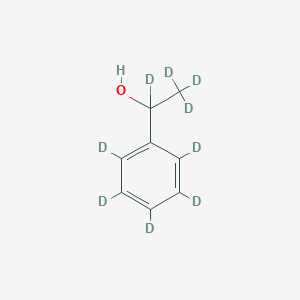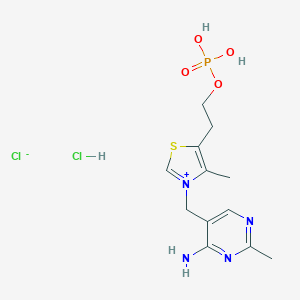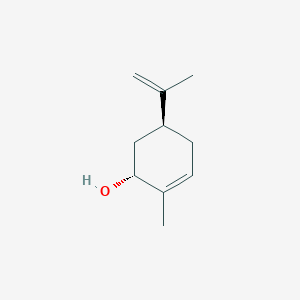
(+)-trans-Carveol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-trans-Carveol is a natural compound that is commonly found in essential oils of various plants, including spearmint, caraway, and dill. This compound has been widely studied for its potential therapeutic properties, including its ability to act as an anti-inflammatory, analgesic, and antioxidant agent.
Applications De Recherche Scientifique
Catalytic Conversion and Isomerization
H- and Fe-modified Zeolite Beta Catalysts : This study demonstrates the use of modified zeolite beta for the selective preparation of trans-carveol from α-pinene oxide. Trans-carveol is valuable in perfumes, food flavors, and as a pharmaceutical substance in chemoprevention of mammary carcinogenesis (Štekrová et al., 2015).
Sustainable Isomerization Method : A study highlights the development of a sustainable, metal-free method for isomerization of α-pinene oxide to trans-carveol using a formic acid/aniline system at room temperature (Ravi et al., 2021).
Enantio- and Diastereoselectivity : Research on the biotransformation of trans-carveol by Euglena gracilis Z shows enantio- and diastereoselectivity, important for pharmacological applications (Noma & Asakawa, 1992).
Ce-modified Mesoporous Materials : Another study explored Ce-modified mesoporous silica materials for the selective preparation of trans-carveol, emphasizing the importance of solvent basicity and catalyst morphology (Štekrová et al., 2013).
Biotransformation and Microbial Applications
Rhodococcus erythropolis and Cell Viability : This research shows how Rhodococcus erythropolis DCL14's carveol dehydrogenase activity can be utilized for the oxidation of trans-carveol to carvone, focusing on maintaining cell viability (Carvalho & Fonseca, 2002).
Toluene-Grown Rhodococcus opacus PWD4 Cells : The study demonstrates the potential of Rhodococcus opacus PWD4 cells, grown on toluene, to hydroxylate d-limonene to trans-carveol, highlighting the role of toluene-degrading enzymes in this process (Duetz et al., 2001).
Pharmacological and Chemical Properties
Protective Effects Against Acetaminophen-Induced Hepatotoxicity : Carveol is shown to have protective effects in liver injury by boosting endogenous antioxidant mechanisms, highlighting its pharmacological relevance (Rahman et al., 2021).
Antidiabetic Potential Evaluation : Carveol has been computationally and pharmacologically evaluated for its antidiabetic potential, revealing its efficacy in inhibiting alpha-amylase activity and improving glucose tolerance in diabetic models (Ahmed et al., 2020).
Propriétés
| 18383-51-2 | |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(1R,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10+/m0/s1 |
Clé InChI |
BAVONGHXFVOKBV-VHSXEESVSA-N |
SMILES isomérique |
CC1=CC[C@@H](C[C@H]1O)C(=C)C |
SMILES |
CC1=CCC(CC1O)C(=C)C |
SMILES canonique |
CC1=CCC(CC1O)C(=C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


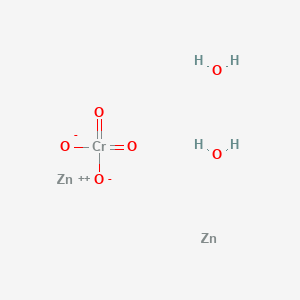
![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)

